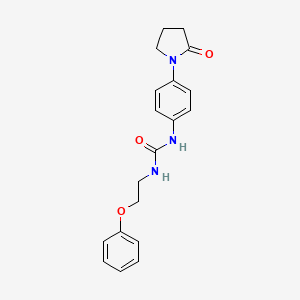

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18-7-4-13-22(18)16-10-8-15(9-11-16)21-19(24)20-12-14-25-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-14H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCGMRVELIYONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidinone intermediate.

Introduction of the Phenoxyethyl Moiety: The final step involves the attachment of the phenoxyethyl group via a nucleophilic substitution reaction, using a phenoxyethyl halide as the reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.

Medicine: Research has focused on its potential as a drug candidate for treating various diseases, owing to its unique structural features and biological activities.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Key Observations :

- The 2-oxopyrrolidinyl group in the target compound is rare among analogs, with most substitutes employing pyrrole-carbonyl () or unmodified pyrrolidinone ().

- The phenoxyethyl chain is shared only with the compound in , which pairs it with a thiophene-oxane group, suggesting divergent pharmacokinetic profiles.

Physicochemical Properties

Calculated properties from provide a basis for comparison (where available):

*Note: Properties for the target compound are estimated based on structural analogs.

Key Observations :

- The phenoxyethyl chain and oxopyrrolidinyl group likely confer moderate lipophilicity (XlogP ~3.0), comparable to the compound in (XlogP 2.8) .

Key Observations :

- The one-step synthesis in achieved a high yield (72%), suggesting efficiency for aryl-urea derivatives .

Biological Activity

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrrolidinone ring and phenyl and phenoxyethyl groups. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors.

- Attachment of the Phenyl Group : Substitution reactions with phenyl halides.

- Introduction of the Phenoxyethyl Moiety : Nucleophilic substitution using phenoxyethyl halides.

These steps can be optimized for yield and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications.

- Receptor Binding : It interacts with certain receptors, modulating their activity and potentially influencing various biological pathways .

The mechanism involves binding to molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can trigger downstream effects that may contribute to its therapeutic potential.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar urea derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[[2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-N-(2-phenoxyethyl)benzamide | Sulfonylamino group | Enzyme inhibition |

| 2-methyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide | Methyl substitution | Receptor modulation |

This comparison highlights the distinct chemical reactivity and biological activity conferred by different substituents on the urea backbone.

Case Studies and Research Findings

Recent studies have explored the biological roles of urea derivatives in various contexts:

- Tumor Cell Apoptosis : Research has shown that urea compounds can induce apoptosis in tumor cells, suggesting potential applications in cancer therapy .

- Neuroprotective Properties : Some studies indicate neuroprotective effects, which may be relevant for neurological disorders .

- Toxicity Considerations : While exploring therapeutic effects, it is crucial to consider the toxicological profiles of urea derivatives, as they may also induce oxidative stress and other adverse effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including (i) formation of the pyrrolidinone ring via cyclization of γ-aminobutyric acid derivatives, (ii) coupling with substituted phenyl isocyanates to form the urea linkage, and (iii) alkylation or phenoxyethyl group introduction. Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates), controlling temperature (e.g., 0–5°C for isocyanate reactions to prevent side products), and using catalysts like DMAP for acylations . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) is critical for ≥95% purity.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves aromatic, urea, and pyrrolidinone protons. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight. Infrared spectroscopy (IR) verifies urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on phenyl rings) influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., fluorine at the 4-position of the phenyl ring) enhance binding to kinases or proteases by increasing electrophilicity. Conversely, bulky substituents (e.g., ethoxy groups) may sterically hinder target interactions. Computational docking (AutoDock Vina) paired with in vitro assays (e.g., fluorescence-based kinase inhibition) can validate hypotheses . For example, fluorinated analogs in related urea derivatives exhibit 2–3x higher IC₅₀ values compared to non-fluorinated counterparts .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentration in kinase assays) or cell line heterogeneity. To address this:

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Standardize cell culture conditions (e.g., passage number, serum-free media for receptor studies).

- Validate target engagement via CRISPR knockout models or competitive binding with known inhibitors . For instance, discrepancies in IC₅₀ for related ureas were resolved by controlling Mg²⁺ levels, which modulate kinase ATP-binding pockets .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and toxicity profiles?

- Methodological Answer : ADMET prediction tools (e.g., SwissADME, ProTox-II) analyze logP (optimal range: 2–3 for blood-brain barrier penetration), CYP450 metabolism, and hERG channel inhibition risks. Molecular dynamics simulations (GROMACS) assess binding stability to off-target proteins. For example, phenoxyethyl groups in urea derivatives increase logP, enhancing membrane permeability but raising hepatotoxicity flags in ProTox-II .

Q. How can the reaction mechanism for urea bond formation be elucidated under varying catalytic conditions?

- Methodological Answer : Mechanistic studies employ isotopic labeling (¹⁵N-urea) and in situ FTIR to track intermediates. For example, carbamate intermediates form when using triphosgene as a coupling reagent, followed by nucleophilic attack by the amine. Kinetic studies (variable-temperature NMR) reveal activation energies, optimizing catalysts (e.g., DBU vs. DIPEA) for regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.